molecular formula C23H21ClN2O B3978403 (3-chlorophenyl)(2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)methanone

(3-chlorophenyl)(2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)methanone

Cat. No.: B3978403
M. Wt: 376.9 g/mol
InChI Key: UROUMQPAZXHIPK-UHFFFAOYSA-N
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Description

(3-chlorophenyl)(2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)methanone is a complex organic compound with a unique structure that combines a chlorophenyl group, a methyl group, and a phenylamino group attached to a dihydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-chlorophenyl)(2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)methanone typically involves multi-step organic reactions. One common method involves the initial formation of the dihydroquinoline core through a cyclization reaction, followed by the introduction of the chlorophenyl and phenylamino groups via substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve high temperatures and pressures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-chlorophenyl)(2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions typically require specific conditions, such as controlled temperatures and pH levels, to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can have different functional groups attached, depending on the reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, (3-chlorophenyl)(2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its potential therapeutic effects.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new medications for various diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism of action of (3-chlorophenyl)(2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3-chlorophenyl)(2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)methanone include other quinoline derivatives, such as:

  • (2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)methanone
  • (3-chlorophenyl)(2-methyl-4-(phenylamino)-quinolin-1(2H)-yl)methanone

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(3-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O/c1-16-14-21(25-19-10-3-2-4-11-19)20-12-5-6-13-22(20)26(16)23(27)17-8-7-9-18(24)15-17/h2-13,15-16,21,25H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UROUMQPAZXHIPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)Cl)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-chlorophenyl)(2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)methanone

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